molecular formula C9H12O2S B3415809 4-methanesulfonyl-1,2-dimethylbenzene CAS No. 38452-49-2

4-methanesulfonyl-1,2-dimethylbenzene

Cat. No.: B3415809
CAS No.: 38452-49-2
M. Wt: 184.26 g/mol
InChI Key: OKDUYWXZUOTFAI-UHFFFAOYSA-N
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Description

4-methanesulfonyl-1,2-dimethylbenzene, also known as 1,2-dimethyl-4-(methylsulfonyl)benzene, is an organic compound with the molecular formula C₉H₁₂O₂S. It is a derivative of benzene, featuring a methylsulfonyl group and two methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-1,2-dimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, trifluoromethanesulfonic acid, and sodium hydroxide . Reaction conditions vary depending on the desired product, with temperatures ranging from 0°C to 120°C and reaction times from 1 hour to 72 hours .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives .

Scientific Research Applications

4-methanesulfonyl-1,2-dimethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1,2-dimethylbenzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield a substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methanesulfonyl-1,2-dimethylbenzene include:

  • 4-methanesulfonyl-1,3-dimethylbenzene
  • 4-methanesulfonyl-1,4-dimethylbenzene
  • 4-methanesulfonyl-1,2,3-trimethylbenzene

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and properties. The presence of both methyl and methylsulfonyl groups provides distinct chemical behavior compared to other similar compounds .

Properties

IUPAC Name

1,2-dimethyl-4-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-4-5-9(6-8(7)2)12(3,10)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDUYWXZUOTFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296804
Record name 1,2-Dimethyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38452-49-2
Record name 1,2-Dimethyl-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38452-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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